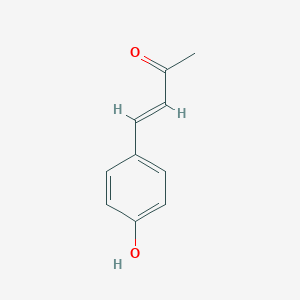

4-(4-Hydroxyphenyl)but-3-en-2-one

Description

Properties

CAS No. |

3160-35-8 |

|---|---|

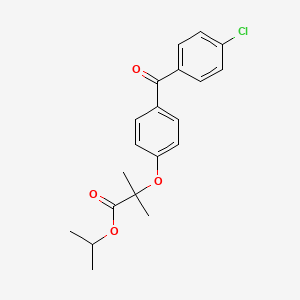

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-(4-hydroxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/2C10H10O2/c2*1-8(11)2-3-9-4-6-10(12)7-5-9/h2*2-7,12H,1H3 |

InChI Key |

MYGRTOISTYYXRI-UHFFFAOYSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)O |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)O |

Other CAS No. |

22214-30-8 3160-35-8 |

Pictograms |

Irritant |

Synonyms |

4-(p-Hydroxyphenyl)-3-buten-2-one; (4-Hydroxybenzylidene)acetone_x000B_4-(4-Hydroxyphenyl)-3-buten-2-one; 4-(4’-Hydroxyphenyl)-3-buten-2-one; 4-(p-Hydroxyphenyl)-3-buten-2-one; 4-Hydroxybenzalacetone; 4-Hydroxystyryl methyl Ketone; NSC 26516; p-Hydroxybenz |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Hydroxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-(4-hydroxyphenyl)but-3-en-2-one, a key intermediate in the production of Raspberry Ketone. The document details various synthetic strategies, including the classical Claisen-Schmidt condensation, modern one-pot procedures, and greener enzymatic and solid-phase approaches. Emphasis is placed on detailed experimental protocols, quantitative data comparison, and visualization of the core chemical transformations.

Introduction

This compound, also known as p-hydroxybenzalacetone or raspberry ketone precursor, is an α,β-unsaturated ketone of significant interest in the flavor, fragrance, and pharmaceutical industries. Its primary application lies in its role as the immediate precursor to 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) through the reduction of its carbon-carbon double bond. This guide explores the principal synthetic routes to this valuable intermediate, providing the necessary technical details for its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through the Claisen-Schmidt condensation. However, variations and alternative methods have been developed to improve yield, selectivity, and environmental footprint.

Claisen-Schmidt Condensation

The most traditional and widely used method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-hydroxybenzaldehyde with acetone.[1] The aromatic aldehyde, lacking α-hydrogens, condenses with the enolizable ketone to form the target α,β-unsaturated ketone.

dot

Caption: Claisen-Schmidt condensation pathway for the synthesis of this compound.

One-Pot Synthesis of Raspberry Ketone

To streamline the production of raspberry ketone, one-pot procedures have been developed that combine the initial aldol condensation with a subsequent in-situ hydrogenation of the α,β-unsaturated ketone intermediate.[2] These methods often employ bifunctional catalysts that possess both basic sites for the condensation and metal sites for the reduction.[2]

dot

Caption: One-pot synthesis of Raspberry Ketone via a bifunctional catalyst.

Enzymatic and Chemoenzymatic Synthesis

In pursuit of more sustainable and "green" synthesis routes, enzymatic and chemoenzymatic methods have been explored. The biosynthesis of raspberry ketone in plants involves enzymes such as benzalacetone synthase (BAS) which catalyzes the formation of 4-hydroxybenzalacetone from p-coumaroyl-CoA and malonyl-CoA.[3] Chemoenzymatic approaches combine a chemical synthesis step to produce the precursor, followed by an enzymatic reduction. For instance, this compound can be synthesized chemically and then reduced to raspberry ketone using a reductase enzyme with cofactor regeneration.[3]

dot

Caption: Chemoenzymatic route to Raspberry Ketone.

Solid-Phase Synthesis

Solid-phase synthesis offers advantages in terms of purification and the potential for creating libraries of analogs. In this approach, a phenolic starting material is immobilized on a solid support, such as a Wang resin.[4] A series of reactions, including oxidation, condensation, and cleavage from the resin, are then carried out to generate the desired product. This methodology is particularly useful for structure-activity relationship (SAR) studies in drug discovery.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for this compound and its subsequent conversion to raspberry ketone.

| Synthesis Method | Key Reactants | Catalyst/Enzyme | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Claisen-Schmidt Condensation | 4-Hydroxybenzaldehyde, Acetone | NaOH | Ethanol/Water | Room Temp. | 24-48 h | ~76 | [3] |

| One-Pot Synthesis | 4-Hydroxybenzaldehyde, Acetone | Pd/Zn-La (3:1) | Acetone (reactant & solvent) | 160 | - | High Conversion & Selectivity | [2] |

| Chemoenzymatic Synthesis | This compound | RZS1 (reductase) | Aqueous Buffer | 30 | 6 h | ~33.7 (for reduction step) | [5] |

| Solid-Phase Synthesis | Substituted 4-hydroxybenzoic acid, Acetone | Various | DMF, THF, DCM | Room Temp. | Multi-step | Varies | [4] |

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

4-Hydroxybenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 3 M

-

Deionized water

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in acetone (excess, e.g., 7.0 eq).

-

To this solution, add a 10% (w/v) aqueous solution of NaOH (1.25 eq).

-

Stir the mixture at room temperature for 24-48 hours. The solution will typically turn a dark amber color.

-

After the reaction is complete, neutralize the mixture with 3 M aqueous HCl until the solution is acidic. An oily suspension may form, which should crystallize upon vigorous shaking.

-

Collect the crystalline product by suction filtration and wash the filter cake with cold water.

-

The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Protocol 2: One-Pot Synthesis of Raspberry Ketone

This protocol outlines a general procedure for a one-pot synthesis using a bifunctional catalyst.

Materials:

-

4-Hydroxybenzaldehyde (4HB)

-

Acetone

-

Pd/Zn-La bifunctional catalyst

-

Autoclave reactor

Procedure:

-

Charge a 100 ml autoclave with 4-hydroxybenzaldehyde and acetone in a 1:20 molar ratio.[2]

-

Add the Pd/Zn-La catalyst to the reaction mixture.

-

Seal the autoclave and heat the mixture to the desired temperature (e.g., 160 °C) with stirring.[2]

-

Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC).

-

Upon completion, cool the reactor, vent, and filter the catalyst.

-

The product, raspberry ketone, can be isolated from the reaction mixture by distillation or other purification techniques.

Protocol 3: Solid-Phase Synthesis of Raspberry Ketone Analogs

This is a generalized workflow for the solid-phase synthesis.

Materials:

-

Wang Resin

-

Substituted 4-hydroxybenzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Various solvents (DMF, DCM, THF, etc.)

-

Reagents for subsequent reaction steps (e.g., LiAlH₄ for reduction, PCC for oxidation, acetone for condensation, NaBH₄ for final reduction)

-

Cleavage cocktail (e.g., TFA/DCM)

Procedure:

-

Resin Loading: Swell the Wang resin in DMF. Activate the substituted 4-hydroxybenzoic acid with DIC and DMAP, then couple it to the resin.[4]

-

Reduction to Alcohol: Reduce the resin-bound ester to a benzyl alcohol using a reducing agent like LiAlH₄.[4]

-

Oxidation to Aldehyde: Oxidize the alcohol to the corresponding benzaldehyde using an oxidizing agent such as PCC.

-

Claisen-Schmidt Condensation: Condense the resin-bound aldehyde with acetone in the presence of a base.

-

Reduction of the Double Bond: Reduce the resulting α,β-unsaturated ketone to the saturated ketone (raspberry ketone analog) using a reducing agent like NaBH₄.[4]

-

Cleavage: Cleave the final product from the resin using a cleavage cocktail.[4]

-

Purification: Purify the cleaved product using techniques such as flash chromatography or HPLC.[4]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: 108-111 °C[6]

-

1H NMR: Spectral data will show characteristic peaks for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methyl protons of the ketone.

-

13C NMR: The spectrum will display signals corresponding to the carbonyl carbon, the carbons of the double bond, the aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: Key absorption bands will be observed for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch) of the conjugated ketone, and the carbon-carbon double bond (C=C stretch).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ).

References

- 1. 4-Hydroxy-4-phenyl-3-buten-2-one | C10H10O2 | CID 5326162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1080-12-2 | 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one | Chemsrc [chemsrc.com]

- 3. 3-Buten-2-one, 4-(4-hydroxyphenyl)- | C10H10O2 | CID 95648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. but-3-en-2-one;(E)-4-(4-hydroxyphenyl)but-3-en-2-one | C14H16O3 | CID 66955279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzylideneacetone | 3160-35-8 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(4-Hydroxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxyphenyl)but-3-en-2-one, commonly known as Raspberry Ketone (RK), is a natural phenolic compound predominantly found in red raspberries. It is the primary contributor to the fruit's distinct aroma and is widely utilized in the food and cosmetics industries. Beyond its organoleptic properties, RK has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying the bioactivity of Raspberry Ketone. It delves into its intricate interactions with key cellular signaling pathways, its role in modulating critical cellular processes such as apoptosis and autophagy, and its antioxidant and anti-inflammatory properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms of action.

Core Mechanisms of Action

Raspberry Ketone exerts its biological effects through a multi-faceted approach, influencing several key cellular pathways and processes. The primary mechanisms of action identified to date include the modulation of lipid metabolism, antioxidant and anti-inflammatory responses, and the induction of apoptosis and autophagy.

Modulation of Lipid Metabolism and Adipogenesis

RK has been shown to influence lipid metabolism by promoting lipolysis and fatty acid oxidation while suppressing lipid accumulation in adipocytes.[1] A key mechanism in this process is the increased expression and secretion of adiponectin, a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown.[2] Adiponectin, in turn, can activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism.[3]

Furthermore, RK has been demonstrated to inhibit the differentiation of pre-adipocytes into mature adipocytes. It achieves this by downregulating the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[1] This leads to a subsequent reduction in the expression of genes involved in lipid synthesis and storage.

Antioxidant Properties

Raspberry Ketone exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage.[4] Its antioxidant activity is manifested through several mechanisms:

-

Enhancement of Antioxidant Enzyme Activity: RK has been shown to upregulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[4][5] These enzymes play a critical role in neutralizing reactive oxygen species (ROS).

-

Reduction of Oxidative Stress Markers: Treatment with RK has been demonstrated to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]

Anti-inflammatory Effects

RK possesses potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the activation of NF-κB, RK can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7]

Induction of Apoptosis

Raspberry Ketone has been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells. This pro-apoptotic effect is mediated, in part, through the activation of caspases, a family of proteases that are central to the execution of apoptosis. Specifically, RK has been observed to increase the activity of caspase-3, a key executioner caspase.[8] Furthermore, RK can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. It has been shown to increase the expression of the pro-apoptotic protein Bax.[9]

Modulation of Autophagy

Recent studies have indicated that Raspberry Ketone can modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. In the context of adipogenesis, RK has been found to inhibit autophagy. This is evidenced by a decrease in the LC3-II/LC3-I ratio and a reduction in the expression of Atg12, both of which are key markers of autophagosome formation.[10][11] Concurrently, an increase in the level of p62, a protein that is degraded during autophagy, further supports the inhibitory role of RK in this process.[10] This inhibition of autophagy appears to be linked to the activation of the mTOR signaling pathway, a major negative regulator of autophagy.[11]

Key Signaling Pathway Involvement

The biological activities of Raspberry Ketone are orchestrated through its interaction with several crucial signaling pathways.

PPAR-α Pathway

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a significant role in the regulation of lipid metabolism. Raspberry Ketone has been identified as an agonist of PPAR-α.[8] Activation of PPAR-α by RK leads to the transcriptional regulation of genes involved in fatty acid oxidation, contributing to its anti-obesity effects.

NF-κB Signaling Pathway

As previously mentioned, the anti-inflammatory effects of Raspberry Ketone are largely attributed to its ability to inhibit the NF-κB signaling pathway. By preventing the activation and nuclear translocation of NF-κB, RK effectively downregulates the expression of pro-inflammatory cytokines and mediators.

A simplified diagram of the NF-κB signaling pathway and the inhibitory action of Raspberry Ketone.

MAPK and PI3K/Akt/mTOR Signaling Pathways

While direct, quantitative evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR signaling pathways by Raspberry Ketone is currently limited, preliminary findings suggest a potential role. The mTOR pathway, a downstream component of the PI3K/Akt pathway, has been implicated in the RK-mediated inhibition of autophagy.[11] Further research is required to fully elucidate the specific interactions of Raspberry Ketone with the components of the MAPK (ERK, JNK, p38) and PI3K/Akt signaling cascades.

Quantitative Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the effects of Raspberry Ketone.

Table 1: Effects of Raspberry Ketone on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Parameter | Model System | Treatment | Result | Reference |

| SOD Activity | Acrylamide-induced oxidative stress in rats | 6 mg/kg/day RK | Increased from 75.65 ± 5.87 U/mL to 128.26 ± 6.34 U/mL | [4] |

| CAT Activity | Acrylamide-induced oxidative stress in rats | 6 mg/kg/day RK | Increased from 2.57 ± 0.64 U/mL to 4.13 ± 0.45 U/mL | [4] |

| GSH-Px Activity | Ethanol-induced gastric ulcers in rats | Pre-treatment with RK | Significantly improved levels | [5] |

| MDA Levels | Acrylamide-induced oxidative stress in rats | 6 mg/kg/day RK | Decreased from 20.83 ± 1.83 nmol/mL to 13.18 ± 2.618 nmol/mL | [4] |

| MDA Levels | Cyclophosphamide-induced pulmonary toxicity in mice | 200 mg/kg RK pre-treatment | Decreased from 730.25 ± 16.07 nmol/mg protein to 374.07 ± 5.32 nmol/mg protein | [12] |

Table 2: Effects of Raspberry Ketone on Inflammatory Cytokines

| Cytokine | Model System | Treatment | Result | Reference |

| TNF-α | Palmitic acid-induced inflammation in BV2 microglial cells | 5, 20, 50 µM RK | Reduced content in cells and culture medium | [6] |

| IL-6 | Palmitic acid-induced inflammation in BV2 microglial cells | 5, 20, 50 µM RK | Reduced content in cells and culture medium | [6] |

| IL-1β | Palmitic acid-induced inflammation in BV2 microglial cells | 5, 20, 50 µM RK | Reduced content in cells and culture medium | [6] |

Table 3: Effects of Raspberry Ketone on Apoptosis and Autophagy Markers

| Marker | Model System | Treatment | Result | Reference |

| Caspase-3 | Acrylamide-induced hepatotoxicity in rats | RK and white tea treatment | Decreased levels | [8] |

| Bax | Cyclophosphamide-induced pulmonary toxicity in mice | 25, 50, 100, 200 mg/kg RK | Dose-dependent decrease in immunoreactivity | [9] |

| LC3-II/LC3-I Ratio | 3T3-L1 adipocytes | 300 µM RK | Significantly decreased | [10][11] |

| Atg12 | 3T3-L1 adipocytes | 300 µM RK | Significantly decreased expression | [10][11] |

| p62 | 3T3-L1 adipocytes | 300 µM RK | Increased protein levels | [10][11] |

| p-mTOR | 3T3-L1 adipocytes | 300 µM RK | Increased phosphorylation | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of Raspberry Ketone.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

A workflow diagram for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Raspberry Ketone (dissolved in a suitable solvent like DMSO) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (e.g., 20 µL of a 5 mg/mL stock solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: After treatment with Raspberry Ketone, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-LC3, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of various concentrations of Raspberry Ketone.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU) or fold induction over the control.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities. Its mechanism of action is complex and involves the modulation of multiple cellular pathways, including those involved in lipid metabolism, inflammation, oxidative stress, apoptosis, and autophagy. The existing body of research provides a solid foundation for its potential therapeutic applications.

However, further in-depth studies are warranted to fully elucidate its molecular targets and signaling networks. Specifically, future research should focus on:

-

Directly investigating the effects of Raspberry Ketone on the MAPK and PI3K/Akt signaling pathways to confirm its role in these critical cellular processes.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and to assess the efficacy and safety of Raspberry Ketone in various disease models.

-

Exploring the potential synergistic effects of Raspberry Ketone with other therapeutic agents.

A deeper understanding of the intricate mechanisms of action of Raspberry Ketone will be instrumental in harnessing its full therapeutic potential for the development of novel drugs and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Raspberry Ketones Attenuate Cyclophosphamide-Induced Pulmonary Toxicity in Mice through Inhibition of Oxidative Stress and NF-ΚB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Raspberry ketone increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Raspberry Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)-2-butanone, is a phenolic compound naturally occurring in red raspberries (Rubus idaeus) and other fruits.[1][2][3] It is the primary aroma compound responsible for the characteristic scent of raspberries.[1] Beyond its extensive use as a fragrance and flavoring agent in the food and cosmetic industries, raspberry ketone has garnered significant scientific interest for its potential therapeutic applications, including its purported anti-obesity and anti-inflammatory effects.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of raspberry ketone, detailed experimental methodologies for their determination, and an exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for research and drug development, influencing aspects such as formulation, bioavailability, and mechanism of action. The key properties of raspberry ketone are summarized in the tables below.

Table 1: General Physicochemical Properties of Raspberry Ketone

| Property | Value | References |

| Chemical Name | 4-(4-hydroxyphenyl)-2-butanone | [5][6][7][8] |

| Synonyms | p-Hydroxybenzyl acetone, Frambinone, Rheosmin | [5][9][10] |

| Molecular Formula | C₁₀H₁₂O₂ | [11][12][13] |

| Molecular Weight | 164.20 g/mol | [1][6][7][11][14] |

| Appearance | White to pale yellow crystalline powder or needles | [11][12][13][15] |

| Odor | Sweet, fruity, characteristic of raspberries | [11][15][16] |

Table 2: Thermodynamic and Solubility Properties of Raspberry Ketone

| Property | Value | References |

| Melting Point | 82-84 °C | [1][5][11] |

| Boiling Point | 200 °C at 760 mmHg; 140-146 °C at 0.5 mmHg | [1][12][17] |

| Water Solubility | Insoluble to slightly soluble | [11][12][18] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and volatile oils | [11][12][16] |

| pKa | 9.99 ± 0.15 (Predicted) | [11][12][15] |

| logP (Octanol-Water Partition Coefficient) | 1.48 | [4] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections outline the general methodologies for measuring the key properties of raspberry ketone.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry raspberry ketone is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range) are recorded. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Heating: A sample of raspberry ketone is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The flask is heated gently.

-

Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask. The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses on the thermometer bulb before passing into the condenser.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of raspberry ketone is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of dissolved raspberry ketone is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of the lipophilicity of a compound and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are placed in a separatory funnel and shaken vigorously to mutually saturate the two phases. The layers are then allowed to separate completely.

-

Partitioning: A known amount of raspberry ketone is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow the raspberry ketone to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of raspberry ketone in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of raspberry ketone. Two key signaling pathways that appear to be modulated by this compound are the IL-6/JAK1/STAT3 and TLR-4/NF-κB pathways.

IL-6/JAK1/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in inflammation, immune response, and cell proliferation. Studies suggest that raspberry ketone glucoside can suppress melanin synthesis by activating this pathway.

TLR-4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR-4)/nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune system, responsible for initiating inflammatory responses to pathogens. Research indicates that raspberry ketone may exert anti-inflammatory effects by inhibiting this pathway.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of raspberry ketone, essential for its application in research and development. The presented data, experimental protocols, and insights into its molecular interactions with key signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this intriguing natural compound. As research continues, a deeper understanding of its mechanism of action will be crucial for the development of novel applications in the pharmaceutical and nutraceutical industries.

References

- 1. europeanreview.org [europeanreview.org]

- 2. rubingroup.org [rubingroup.org]

- 3. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. RU2637312C1 - Method for raspberry ketone production - Google Patents [patents.google.com]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shokubai.org [shokubai.org]

- 10. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Raspberry Ketone Prevents LPS-Induced Depression-Like Behaviors in Mice by Inhibiting TLR-4/NF-κB Signaling Pathway via the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The JAK/STAT Pathway in Skeletal Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(4-Hydroxyphenyl)but-3-en-2-one (Raspberry Ketone): From Discovery to Modern Research

Introduction

4-(4-Hydroxyphenyl)but-3-en-2-one, widely known as Raspberry Ketone, is the primary aroma compound responsible for the characteristic scent of red raspberries (Rubus idaeus).[1] Beyond its extensive history in the fragrance and flavor industries, it has recently garnered significant scientific and public interest for its potential therapeutic properties, particularly concerning weight management.[2][3][4] However, its journey from a simple natural fragrance to a popular nutraceutical is marked by challenges in sourcing, evolving synthesis methods, and a body of scientific evidence that is still developing.

This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals. It details the compound's natural origins, historical and modern synthesis routes, proposed biological mechanisms, and a summary of key experimental findings.

Discovery and History

Natural Occurrence and Early Isolation

Raspberry ketone is a naturally occurring phenolic compound found in a variety of fruits, including red raspberries, cranberries, and blackberries.[5] Its primary role in these plants is as a potent attractant for pollinators. The natural concentration of raspberry ketone in fruit is exceedingly low, typically ranging from 1 to 4 milligrams per kilogram of fresh raspberries.[1][6] This scarcity makes direct extraction for commercial purposes economically unviable, as producing a single dose for supplementation would require approximately 90 pounds of raspberries.[4]

Early isolation methods relied on solvent extraction and steam distillation from the fruit, processes that, while effective, highlighted the economic challenge of sourcing the compound naturally.

Chemical Synthesis Development

To meet the demands of the food and cosmetics industries for this popular flavoring and fragrance agent, chemical synthesis methods were developed. The earliest and most common industrial synthesis is a two-step process:[7][8]

-

Claisen-Schmidt Condensation: This involves the crossed-aldol condensation of p-hydroxybenzaldehyde with acetone. This reaction forms the precursor, 4-(4-hydroxyphenyl)-3-buten-2-one.

-

Catalytic Hydrogenation: The resulting α,β-unsaturated ketone is then selectively hydrogenated to yield 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone).

Another historical route involves the Friedel-Crafts alkylation of phenol with 4-hydroxy-2-butanone, though this method is often associated with lower yields.[7][9] The vast majority of raspberry ketone used in consumer products today is synthetic.[10]

Caption: A historical timeline of key milestones for Raspberry Ketone.

Scientific Research and Biological Activity

In the early 2000s, scientific interest shifted towards the potential biological activities of raspberry ketone. Preclinical studies, primarily in rodents and cell cultures, suggested that it might influence metabolism and fat accumulation.

Proposed Mechanisms of Action

The purported weight-loss effects of raspberry ketone are attributed to two primary mechanisms observed in preclinical models:

-

Increased Lipolysis: Raspberry ketone is thought to stimulate lipolysis (the breakdown of fat) by making fat cells more sensitive to the effects of norepinephrine, a key fat-burning hormone.[2]

-

Increased Adiponectin Production: Research suggests that raspberry ketone may increase the expression and secretion of adiponectin.[2] Adiponectin is a protein hormone produced by fat cells that plays a crucial role in regulating glucose levels and fatty acid breakdown.[2] Higher levels of adiponectin are associated with lower body fat percentages.[2]

It is important to note that these mechanisms have been primarily demonstrated in isolated fat cells from mice and in animal studies using very high doses, which may not be safe or applicable to humans.[2][5]

Caption: Proposed signaling pathway for Raspberry Ketone's metabolic effects.

Human Clinical Trials

To date, the evidence for the efficacy of raspberry ketone in humans is extremely limited and inconclusive.[3][11] Only one small clinical trial has been conducted, and its findings are hampered by significant methodological limitations, including a lack of double-blinding and a very small sample size (20 participants).[11] Furthermore, studies investigating multi-ingredient supplements containing raspberry ketone cannot isolate its specific effects.[11] Consequently, there is no robust scientific evidence to support the claim that raspberry ketone supplements cause weight loss in humans.[4]

Data Presentation

Table 1: Comparison of Extraction Methods from Natural Sources

| Extraction Method | Natural Source | Key Parameters | Yield | Reference |

| Ultrasonic-Assisted | Red Raspberry | Solvent: 85% Ethanol; Ratio: 1:15 (g/mL); Time: 50 min; Temp: 40°C | ~2.8 µg/g | [1] |

| Steam Distillation | General Plant Material | Direct steam distillation | Varies significantly with source material | [1] |

Table 2: Summary of Key Preclinical (Animal) Studies

| Study Type | Animal Model | Dosage | Key Findings | Reference |

| High-Fat Diet | Mice | Diet containing 1-2% raspberry ketones | Gained less weight compared to control group; did not cause weight loss in already obese mice. | [3][4] |

| Appetite Study | Mice | Not specified | Reduced appetite, but did not directly lead to fat burning. | [3] |

| Metabolic Study | Rats | High dosages | Increased adiponectin levels and offered protection against fatty liver disease. | [4] |

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [12] |

| Molecular Weight | 162.18 g/mol | [12] |

| pKa | 9.95 | [10] |

| Aqueous Solubility | ~2.5 mg/mL | [10] |

| Enthalpy of Formation (ΔfHº) | -299.4 ± 0.17 kJ·mol⁻¹ | [10] |

Experimental Protocols

Protocol: Ultrasonic-Assisted Ethanol Extraction from Red Raspberries

This protocol provides an efficient method for extracting raspberry ketone from fruit.[1]

-

Preparation: Homogenize fresh or frozen red raspberries into a pulp.

-

Extraction: Place the raspberry pulp in a flask and add 85% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

-

Sonication: Place the flask in an ultrasonic bath set to 40°C and sonicate for 50 minutes.

-

Filtration: Filter the mixture through a Büchner funnel to separate the liquid extract from the solid residue.

-

Concentration: Use a rotary evaporator under reduced pressure to concentrate the filtrate by removing the ethanol. The resulting aqueous extract contains the crude raspberry ketone.

-

Purification (Optional): Further purify the crude extract using column chromatography with a macroporous resin, eluting with a gradient of ethanol in water.[1]

Protocol: Chemical Synthesis via Claisen-Schmidt Condensation

This protocol outlines the general steps for the industrial synthesis of raspberry ketone's precursor.[7][13]

-

Reaction Setup: In a reaction vessel, combine p-hydroxybenzaldehyde and acetone.

-

Condensation: Add a basic catalyst, such as a sodium hydroxide solution, to the mixture.

-

Heating: Heat the reaction mixture, often on a water bath, for a specified period (e.g., 1 hour) to drive the condensation reaction.

-

Crystallization: Cool the reaction mixture to allow the product, this compound, to crystallize.

-

Isolation: Filter the crystals from the solution and recrystallize from a suitable solvent like ethanol to purify the product.

-

Hydrogenation: The purified intermediate is then subjected to catalytic hydrogenation to produce 4-(4-hydroxyphenyl)-2-butanone.

Caption: A typical workflow for raspberry ketone extraction and analysis.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of raspberry ketone.[14]

-

Standard Preparation: Prepare a series of standard solutions of pure raspberry ketone in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/L) to construct a calibration curve.

-

Sample Preparation: Resuspend the purified extract in the mobile phase solvent (e.g., acetonitrile) to a known volume.

-

Chromatography: Inject the sample onto an HPLC system equipped with a C18 column.

-

Elution: Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water) to separate the components of the extract.

-

Detection: Detect the raspberry ketone peak using a DAD (Diode-Array Detector) or MS (Mass Spectrometry) detector.

-

Quantification: Compare the peak area of the raspberry ketone in the sample to the calibration curve generated from the standards to determine its concentration.

Conclusion

This compound has a rich history, evolving from a highly-prized natural aroma to a synthetically produced commodity for the food and fragrance industries. Its more recent emergence as a potential agent for weight management has spurred scientific investigation, revealing interesting biological activities in preclinical models. However, the lack of robust human clinical data means that claims of its efficacy as a weight-loss supplement remain scientifically unsubstantiated. For researchers and drug development professionals, raspberry ketone serves as an interesting case study of a natural product's journey, highlighting the importance of rigorous scientific validation, from laboratory protocols to controlled clinical trials, in substantiating health claims. Future research, particularly large-scale, placebo-controlled human trials, is necessary to definitively determine its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. clinikally.com [clinikally.com]

- 3. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]

- 4. Do Raspberry Ketones Really Work? A Detailed Review [healthline.com]

- 5. mycg.uscg.mil [mycg.uscg.mil]

- 6. researchgate.net [researchgate.net]

- 7. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 8. biorxiv.org [biorxiv.org]

- 9. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]

- 10. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. examine.com [examine.com]

- 12. 3-Buten-2-one, 4-(4-hydroxyphenyl)- | C10H10O2 | CID 95648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. shokubai.org [shokubai.org]

- 14. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

An In-depth Technical Guide on the Natural Sources of 4-(4-Hydroxyphenyl)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for 4-(4-hydroxyphenyl)but-3-en-2-one, a phenolic compound of interest for its role as a key biosynthetic precursor and its potential biological activities.

Natural Occurrences of this compound

This compound, also known as p-hydroxybenzalacetone, is a naturally occurring phenolic ketone. It is a direct biosynthetic precursor to 4-(4-hydroxyphenyl)butan-2-one, famously known as raspberry ketone, the primary aroma compound in red raspberries (Rubus idaeus)[1][2]. While its presence in many plants is transient as it is converted to its saturated form, several species have been identified as natural sources of this unsaturated ketone.

The primary identified natural sources of this compound are:

-

Scutellaria barbata (Barbed Skullcap): This herb, used in traditional Chinese medicine, is a confirmed source of this compound.

-

Phlomis bovei : This plant species has also been reported to contain this compound.

-

Alpinia blepharocalyx and Alpinia roxburghii : These two species from the ginger family (Zingiberaceae) are known to produce p-hydroxybenzalacetone.

-

Rubus idaeus (Red Raspberry): As the immediate precursor to raspberry ketone, this compound is naturally present in raspberries, albeit likely at low concentrations due to its rapid conversion[1][2].

Quantitative Data

Quantitative analysis of this compound in its natural sources is limited in the current scientific literature. Most studies focus on the quantification of its more stable and commercially significant derivative, raspberry ketone. The concentration of raspberry ketone in red raspberries is typically in the range of 1-4 mg/kg[1][2]. The concentration of this compound is expected to be significantly lower, as it is an intermediate metabolite.

Table 1: Concentration of Raspberry Ketone in Rubus idaeus

| Compound | Natural Source | Plant Part | Concentration (mg/kg) |

| 4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) | Rubus idaeus | Fruit | 1 - 4[1][2] |

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway, which is a major route for the biosynthesis of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of this compound are:

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to yield cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H) introduces a hydroxyl group to the para position of the phenyl ring of cinnamic acid, forming p-coumaric acid.

-

Activation of p-Coumaric Acid: 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A (CoA), forming p-coumaroyl-CoA.

-

Condensation to form 4-Hydroxybenzalacetone: Benzalacetone synthase (BAS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. This reaction proceeds via a decarboxylative condensation to yield this compound.

-

Reduction to Raspberry Ketone: Subsequently, a reductase enzyme, benzalacetone reductase (BAR), reduces the carbon-carbon double bond of this compound to produce 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone).

Caption: Biosynthesis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the extraction of moderately polar phenolic compounds, such as this compound, from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction solvent: Ethyl acetate or Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. For dried material, a grinder can be used at room temperature.

-

Extraction:

-

Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.

-

Add 20-50 mL of ethyl acetate or methanol.

-

Vortex vigorously for 1 minute.

-

Sonciate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

-

Separation:

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Pool the supernatants.

-

-

Drying and Concentration:

-

Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the extract to remove the sodium sulfate.

-

Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Reconstitution:

-

Dissolve the dried extract in a known volume (e.g., 1-5 mL) of methanol or acetonitrile for subsequent analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound. The following provides a starting point for method development.

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) can be used for more selective and sensitive detection.

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 10% B

-

35-40 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: The maximum absorbance for this compound is in the range of 310-320 nm.

Validation Parameters: The method should be validated according to ICH guidelines, including linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Calibration: A calibration curve should be prepared using a certified reference standard of this compound in the expected concentration range of the samples.

Caption: Experimental workflow for quantification.

Logical Relationships in Analytical Method Development

The development of a robust analytical method involves a series of logical steps to ensure accuracy and reliability.

Caption: Logical flow of analytical method development.

This guide serves as a foundational resource for the study of this compound from natural sources. Further research is encouraged to determine its concentration in various plant species and to explore its full pharmacological potential.

References

Spectroscopic Profile of 4-(4-Hydroxyphenyl)but-3-en-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Hydroxyphenyl)but-3-en-2-one, a molecule of interest in various research fields, including medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided, along with a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and scientific literature to provide a detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.36 | s | - | -CH₃ (Ketone) |

| 6.58 | d | 17.0 | =CH-CO |

| 6.80-7.00 | m | - | Aromatic H (ortho to -OH) |

| 7.40-7.60 | m | - | Aromatic H (meta to -OH) |

| 7.44 | d | 17.0 | Ar-CH= |

| 9.50-10.00 | br s | - | Ar-OH |

Note: The chemical shift of the phenolic hydroxyl proton (-OH) can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 27.3 | -CH₃ |

| 116.0 | Aromatic CH (ortho to -OH) |

| 125.6 | =CH-CO |

| 127.0 | Aromatic C (ipso, attached to butenone) |

| 130.5 | Aromatic CH (meta to -OH) |

| 143.3 | Ar-CH= |

| 160.0 | Aromatic C-OH |

| 198.4 | C=O (Ketone) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2925-2850 | Weak | C-H stretch (aliphatic) |

| 1660-1640 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1600-1580 | Medium-Strong | C=C stretch (aromatic) |

| 1515 | Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (phenol) |

| 980 | Strong | =C-H bend (trans-alkene) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 147 | 80 | [M - CH₃]⁺ |

| 119 | 60 | [M - COCH₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 30 | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the solid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H and ¹³C NMR Acquisition:

-

The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[2]

-

For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 12-16 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 0-220 ppm.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method): [1]

-

Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[3]

FTIR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[4]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential of Raspberry Ketone: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), the primary aromatic compound in red raspberries, has garnered significant attention for its potential therapeutic applications.[1] Marketed extensively as a weight-loss supplement, its purported benefits extend to hepatoprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular targets of raspberry ketone, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. While the majority of evidence stems from preclinical studies, this document aims to equip researchers with a comprehensive understanding of its mechanisms of action to guide future drug discovery and development efforts.

Core Therapeutic Targets and Mechanisms of Action

Raspberry ketone's therapeutic effects are primarily attributed to its influence on lipid metabolism, cellular protection against oxidative stress, and modulation of inflammatory responses.

Lipid Metabolism Regulation

A significant body of research has focused on raspberry ketone's role in combating obesity through the regulation of lipid metabolism in adipocytes.

Key Molecular Targets:

-

Adiponectin: Raspberry ketone has been shown to increase both the expression and secretion of adiponectin, a crucial adipokine that regulates glucose levels and fatty acid breakdown.[2]

-

Hormone-Sensitive Lipase (HSL): It promotes the translocation of HSL from the cytosol to lipid droplets, a critical step in the initiation of lipolysis.[1]

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα): Raspberry ketone suppresses the expression of these key adipogenic transcription factors, thereby inhibiting the differentiation of pre-adipocytes into mature fat cells.[3][4]

-

Lipogenic Enzymes: It reduces the mRNA levels of enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase-1 (ACC1), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1).[4]

-

Lipolytic and Fatty Acid Oxidation Genes: In mature adipocytes, raspberry ketone upregulates the expression of genes involved in fat breakdown and oxidation, including adipose triglyceride lipase (ATGL) and carnitine palmitoyltransferase-1B (CPT-1B).[4]

Quantitative Data on Lipid Metabolism Modulation:

| Parameter | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |

| Lipolysis | 3T3-L1 adipocytes | 10 µM | Significant increase in lipolysis. | [2] |

| Adiponectin Secretion | 3T3-L1 adipocytes | 10 µM | Increased secretion of adiponectin. | [2] |

| Fatty Acid Oxidation | 3T3-L1 adipocytes | 10 µM | Increased fatty acid oxidation. | [2] |

| Adipocyte Differentiation | 3T3-L1 pre-adipocytes | 1-50 µM | Concentration-dependent suppression of differentiation and fat accumulation. | [4] |

| Browning of Adipocytes | 3T3-L1 adipocytes | 100 µM | Induction of brown-like adipocyte formation. | [5] |

| Body Weight Gain | High-fat diet-fed mice | 0.5%, 1%, or 2% of diet | Prevention of high-fat diet-induced increases in body weight. | [1] |

Signaling Pathway for Lipolysis:

Hepatoprotective Effects

Raspberry ketone has demonstrated protective effects against liver damage in various preclinical models.

Key Molecular Targets:

-

Peroxisome Proliferator-Activated Receptor-α (PPAR-α): Raspberry ketone is suggested to increase the expression of PPAR-α, a nuclear receptor that plays a critical role in fatty acid metabolism in the liver.[3][6]

-

Oxidative Stress Markers: It mitigates oxidative stress by increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and reducing malondialdehyde (MDA), a marker of lipid peroxidation.[6][7]

-

Inflammatory Cytokines: Raspberry ketone can reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[6]

Signaling Pathway for Hepatoprotection:

Antioxidant and Anti-inflammatory Pathways

Raspberry ketone exhibits antioxidant and anti-inflammatory properties by modulating key signaling pathways involved in cellular defense.

Key Molecular Targets:

-

Nuclear factor erythroid 2-related factor 2 (Nrf2): While direct activation is not fully elucidated, raspberry ketone is associated with the upregulation of Nrf2-mediated antioxidant responses.

-

Nuclear Factor-kappa B (NF-κB): It has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[2] This inhibition is achieved by suppressing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[2]

-

Toll-like receptor 4 (TLR-4): Recent studies suggest that raspberry ketone can suppress the TLR-4/NF-κB signaling pathway.[8][9]

Quantitative Data on Anti-inflammatory and Antioxidant Effects:

| Parameter | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |

| NF-κB Activation | CCl4-induced liver injury in rats | 200 mg/kg | Lowered NF-κB expression. | [2] |

| TNF-α Levels | CCl4-induced liver injury in rats | 200 mg/kg | Reduced hepatic TNF-α levels. | [2] |

| Oxidative Stress Markers (GSH, SOD, TBARS) | CCl4-induced liver injury in rats | 25, 50, 100, 200 mg/kg | Dose-dependent amelioration of oxidative stress markers. | [2] |

| Hypothalamic Inflammation | High-fat diet-fed mice | 7 days of gavage | Significantly reduced mRNA and protein expression of hypothalamic inflammatory factors. | [10] |

Signaling Pathway for NF-κB Inhibition:

Experimental Protocols

In Vitro Adipocyte Differentiation and Treatment

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: Two days post-confluence, cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

Maintenance: After 48-72 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. The medium is changed every two days.

-

Raspberry Ketone Treatment: Raspberry ketone, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at desired concentrations (e.g., 1-100 µM) during or after differentiation for a specified duration.

-

Analysis: Lipid accumulation is assessed by Oil Red O staining. Gene and protein expression of adipogenic and lipolytic markers are analyzed by qRT-PCR and Western blotting, respectively. Adiponectin secretion into the medium can be quantified using an ELISA kit.

In Vivo High-Fat Diet-Induced Obesity Model

-

Animal Model: Male C57BL/6J or Wistar rats.

-

Diet: A high-fat diet (HFD) with 45-60% of calories from fat is used to induce obesity. A control group is fed a standard chow diet.

-

Raspberry Ketone Administration: Raspberry ketone is typically mixed into the HFD at various percentages (e.g., 0.5%, 1%, 2% by weight) or administered daily by oral gavage at specific doses (e.g., 50-500 mg/kg body weight).

-

Duration: The study duration typically ranges from 4 to 16 weeks.

-

Parameters Measured: Body weight, food intake, fat pad mass (epididymal, retroperitoneal), liver weight, and histological analysis of adipose tissue and liver. Blood samples are collected to measure glucose, insulin, lipid profiles, and levels of adipokines like adiponectin and leptin. Gene and protein expression in tissues can be analyzed by qRT-PCR and Western blotting.

Experimental Workflow for In Vivo Obesity Study:

Conclusion and Future Directions

The available preclinical evidence strongly suggests that raspberry ketone holds significant therapeutic potential, particularly in the context of metabolic disorders and conditions associated with oxidative stress and inflammation. Its ability to modulate multiple targets within key signaling pathways underscores its pleiotropic effects. However, the translation of these findings to clinical applications requires further rigorous investigation. Future research should focus on:

-

Human Clinical Trials: Well-designed, placebo-controlled clinical trials are imperative to establish the efficacy and safety of raspberry ketone in human populations for its various purported health benefits.

-

Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of raspberry ketone in humans is crucial for determining optimal dosing and ensuring safety.

-

Direct Target Identification and Binding Affinities: Elucidating the direct molecular interactions and binding affinities of raspberry ketone with its targets will provide a more precise understanding of its mechanism of action and facilitate the design of more potent and specific derivatives.

-

Long-Term Safety: Comprehensive long-term toxicity studies are necessary to assess the safety of chronic raspberry ketone supplementation.

References

- 1. Anti-obese action of raspberry ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatoprotective activity of raspberry ketone is mediated via inhibition of the NF-κB/TNF-α/caspase axis and mitochondrial apoptosis in chemically induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raspberry ketone, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raspberry ketone induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potentials of Raspberry Ketone as a Natural Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Raspberry Ketone Prevents LPS-Induced Depression-Like Behaviors in Mice by Inhibiting TLR-4/NF-κB Signaling Pathway via the Gut-Brain Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ameliorative Effect of Raspberry Ketone on Hypothalamic Inflammation in High Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(4-Hydroxyphenyl)but-3-en-2-one in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenyl)but-3-en-2-one, commonly known as Raspberry Ketone (RK), is a natural phenolic compound found in red raspberries and other fruits.[1][2][3] It is widely recognized for its characteristic aroma and is used as a flavoring agent in the food industry. In recent years, RK has garnered significant scientific interest for its diverse biological activities, making it a subject of investigation in various cell culture models. In vitro studies have highlighted its potential in regulating lipid metabolism, exhibiting anti-inflammatory properties, and inducing anti-cancer effects.[3][4] These application notes provide detailed protocols and a summary of the quantitative effects of this compound in cell culture experiments to guide researchers in their study design and execution.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in vitro studies on the effects of raspberry ketone on different cell lines.

Table 1: Effects on Adipocyte Differentiation and Metabolism in 3T3-L1 Cells

| Concentration | Duration of Treatment | Cell Line | Key Quantitative Findings | Reference |

| 1, 10, 20, 50 µM | Day 2 to Day 8 of differentiation | 3T3-L1 | Suppressed adipocyte differentiation and fat accumulation in a concentration-dependent manner. | [1] |

| 10 µM | 24 hours (mature adipocytes) | 3T3-L1 | Increased mRNA levels of adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and carnitine palmitoyl transferase-1B (CPT1B). | [1] |

| 10 µM | Not Specified | 3T3-L1 | Significantly increased lipolysis and fatty acid oxidation. Increased expression and secretion of adiponectin. | [2] |

| 10 µM | Not Specified | 3T3-L1 | Reduced mRNA levels of acetyl-CoA carboxylase-1 (ACC1), fatty acid synthase (FASN), and stearoyl-CoA desaturase-1 (SCD1). | [1] |

Table 2: Anti-inflammatory Effects on BV2 Microglial Cells

| Concentration | Duration of Treatment | Cell Line | Key Quantitative Findings | Reference |

| 5, 20, 50 µM | Co-treatment with 100 µM palmitic acid | BV2 | Reduced the production of inflammatory factors (TNF-α, IL-6, IL-1β). | [4][5] |

Table 3: Anti-proliferative and Pro-apoptotic Effects on Cancer Cells

| Cell Line | Concentration | Duration of Treatment | Key Quantitative Findings | Reference |

| HCT116 (Colorectal Cancer) | High, Medium, Low doses | 72 hours | Inhibition of proliferation: 48.60 ± 6.10% (High), 21.78 ± 3.79% (Medium), 12.15 ± 3.14% (Low). | [6] |

| LOVO (Colorectal Cancer) | High, Medium, Low doses | 72 hours | Inhibition of proliferation: 54.36 ± 2.65% (High), 15.55 ± 3.75% (Medium), 6.11 ± 4.00% (Low). | [6] |

| VM-M3 (Metastatic Cancer) | 5 mM (in the presence of 25 mM glucose) | 24 hours | Significantly decreased cell viability. | [7] |

| SW480 (Colon Cancer) | 10 mM LiAcAc | Not specified | Reduced IC50 of rapamycin by over 4-fold. | [8] |

| MCF-7 (Breast Cancer) | 10 mM LiAcAc | Not specified | Reduced IC50 of rapamycin by almost 5-fold. | [8] |

Signaling Pathways Modulated by this compound

Raspberry ketone exerts its biological effects by modulating key signaling pathways involved in metabolism and inflammation.

Figure 1: AMPK signaling pathway activation by Raspberry Ketone.

In 3T3-L1 adipocytes, raspberry ketone promotes the secretion of adiponectin, which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK stimulates catabolic processes like lipolysis and fatty acid oxidation while inhibiting anabolic processes such as adipogenesis.[1]

Figure 2: Inhibition of the NF-κB signaling pathway by Raspberry Ketone.

Raspberry ketone has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] It can suppress the activation of the IKK complex, which is a key step in the canonical NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[11][12]

Experimental Protocols

The following are detailed protocols for key in vitro experiments using this compound.

Protocol 1: Assessment of Adipocyte Differentiation and Lipid Accumulation in 3T3-L1 Cells

This protocol details the induction of differentiation in 3T3-L1 preadipocytes and the assessment of the effect of raspberry ketone on this process.

Figure 3: Experimental workflow for adipocyte differentiation and analysis.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

This compound (Raspberry Ketone)

-

DMSO (vehicle)

-

Phosphate-Buffered Saline (PBS)

-

Oil Red O staining solution

-

Isopropanol

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer membranes, and Western blot reagents

-

Primary and secondary antibodies

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Differentiation:

-

Seed cells in appropriate culture plates and grow until they reach 100% confluence.

-

Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[4][13]

-

On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).[4][13]

-

From Day 4 onwards, maintain the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated into mature adipocytes (typically Day 8-10).[4]

-

-

Raspberry Ketone Treatment:

-

Prepare a stock solution of raspberry ketone in DMSO.

-

During the differentiation process (from Day 0 or as specified in the experimental design), add raspberry ketone to the culture medium at desired concentrations (e.g., 1, 10, 20, 50 µM).[1]

-

Include a vehicle control group treated with the same concentration of DMSO.

-

-

Oil Red O Staining for Lipid Accumulation:

-

On Day 10-12, wash the differentiated adipocytes with PBS.

-

Fix the cells with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for at least 1 hour.

-

Wash with water and visualize the lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.

-

-

Gene Expression Analysis (RT-qPCR):

-

Harvest cells at desired time points, extract total RNA, and synthesize cDNA.

-

Perform qPCR to analyze the expression of key adipogenic (e.g., PPARγ, C/EBPα) and lipolytic (e.g., ATGL, HSL) genes.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the cells in RIPA buffer, and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting to analyze the protein levels of key markers.

-

Protocol 2: Assessment of Anti-inflammatory Effects in BV2 Microglial Cells